Welcome to the BenchChem Online Store!
molecular formula C11H18O3 B8777331 Cyclohexanone, 4-[(tetrahydro-2H-pyran-2-yl)oxy]- CAS No. 60739-53-9

Cyclohexanone, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-

Cat. No. B8777331
M. Wt: 198.26 g/mol
InChI Key: NPTPTASEAITCNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03960961

Procedure details

A solution comprising 10 g. of 4-hydroxycyclohexanone, 10 g. of dihydropyran and 0.5 g. of p-toluenesulfonic acid in 100 ml. of ether is allowed to stand at room temperature for about 2.5 hours. The solution is then washed with saturated aqueous sodium bicarbonate solution and brine, 50 ml. of dry benzene added and the solution then evaporated to dryness to give 4-[(tetrahydropyran-2-yl)oxy]cyclohexanone as an oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:7][CH2:6][C:5](=[O:8])[CH2:4][CH2:3]1.[O:9]1[CH:14]=[CH:13][CH2:12][CH2:11][CH2:10]1.C1(C)C=CC(S(O)(=O)=O)=CC=1>CCOCC>[O:9]1[CH2:14][CH2:13][CH2:12][CH2:11][CH:10]1[O:8][CH:5]1[CH2:6][CH2:7][C:2](=[O:1])[CH2:3][CH2:4]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1CCC(CC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The solution is then washed with saturated aqueous sodium bicarbonate solution and brine, 50 ml
ADDITION
Type
ADDITION
Details
of dry benzene added
CUSTOM
Type
CUSTOM
Details
the solution then evaporated to dryness

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
O1C(CCCC1)OC1CCC(CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.